Torulene

Antioxidant Activity Free Radical Scavenging Computational Chemistry

Prostate cancer researchers often face limited efficacy with common carotenoids. Torulene addresses this gap: in PC-3 xenograft models, it reduced mean tumor volume by 28% more than equivalent-dose lycopene. - Superior in vivo anti-proliferative activity via mitochondrial apoptosis & androgen receptor down-regulation in both hormone-sensitive and insensitive prostate cancer cell lines. - 30%→58% metabolic shift to torulene under oxidative stress, confirming enhanced protective capacity vs. β-carotene in ABTS & lipid peroxidation assays. - Scalable fermentation route: engineered E. coli with 3.1-3.3× yield enhancement; reliable identity verification via HPLC-DAD-APCI-MS (RT 59.3 min, λmax 378/463/488/520 nm).

Molecular Formula C40H54
Molecular Weight 534.9 g/mol
CAS No. 547-23-9
Cat. No. B1238558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorulene
CAS547-23-9
Synonymstorulene
torulin
Molecular FormulaC40H54
Molecular Weight534.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C
InChIInChI=1S/C40H54/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-16,18-27,29-30H,17,28,31H2,1-10H3/b12-11+,21-13+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
InChIKeyAIBOHNYYKWYQMM-MXBSLTGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Torulene: Differentiated Monocyclic Carotenoid for R&D


Torulene (3′,4′-didehydro-β,ψ-carotene) is a monocyclic carotenoid hydrocarbon with 13 conjugated double bonds, placing it structurally between the fully acyclic lycopene and the bicyclic β-carotene [1]. Unlike more common commercial carotenoids, torulene is primarily synthesized by specific red yeasts of the genera Rhodotorula and Sporobolomyces, and uniquely represents the only carotenoid known to be synthesized by an organism in the animal kingdom via horizontal gene transfer from fungi [2][3]. This compound has emerged as a promising bioactive agent with documented antioxidant and anti-proliferative activities that distinguish it from more widely available carotenoids [4].

Why Generic Carotenoid Substitution Fails: Torulene's Differentiation


Carotenoids as a class exhibit a wide spectrum of antioxidant and bioactivity profiles determined by the extent of their conjugated double-bond systems and terminal ring structures [1]. Torulene's specific configuration of 13 conjugated double bonds with a single β-ionone ring results in a unique electron-donating capacity and radical scavenging behavior that is not replicated by common dietary carotenoids such as β-carotene or lycopene [2]. This structural distinctiveness translates directly into quantifiable performance differences in both in vitro antioxidant assays and in vivo anti-cancer models, making generic substitution without evidence of functional equivalence a significant risk in research and development contexts [3].

Head-to-Head Performance: Torulene vs. β-Carotene & Lycopene


Superior Peroxyl Radical Reactivity vs. β-Carotene

In a computational study of radical scavenging mechanisms, torulene was found to react 3.4 times faster with OOH radicals than β-carotene via the radical adduct formation (RAF) mechanism, and 1.9 times faster via hydrogen atom transfer (HAT) [1]. Lycopene also showed higher reactivity than β-carotene, but torulene's performance was notably superior, particularly in the RAF pathway which is a key mechanism for antioxidant action in lipid environments [1].

Antioxidant Activity Free Radical Scavenging Computational Chemistry

Lower Ionization Potential and Electron-Donating Capacity vs. Lycopene

A DFT study of a large series of carotenoids identified torulene as the most easily oxidized carotenoid among those studied, with a lower ionization potential than lycopene [1]. This finding, proposed for the first time in this work, suggests that torulene possesses a superior electron-donating capacity, which is a key determinant of antioxidant efficiency in electron-transfer reactions [1].

Ionization Potential Electron Transfer Antioxidant Mechanism

Prostate Xenograft Tumor Suppression vs. Lycopene

In a nude mouse xenograft study using PC-3 prostate cancer cells, oral supplementation with torulene (18 mg/kg BW) resulted in significantly greater tumor suppression compared to an equivalent dose of lycopene [1]. Torulene reduced mean tumor volume from 248.13 mm³ in controls to 50.83 mm³, while lycopene reduced tumor volume to a lesser extent (70.34 mm³) [1].

Prostate Cancer In Vivo Tumor Suppression Xenograft Model

Lipid Peroxidation and ABTS Scavenging vs. β-Carotene

In a study on oleaginous yeast Sporidiobolus pararoseus, the metabolic shift to torulene production (from 30% to 58% of total carotenoids) was attributed to its superior antioxidant capacity compared to β-carotene [1]. This was experimentally confirmed by both ABTS* radical scavenging activity and lipid peroxidation inhibition assays, where torulene demonstrated better protection against oxidative damage [1].

Lipid Peroxidation ABTS Assay Oxidative Stress Protection

Scalable Biosynthesis in Engineered E. coli

A metabolically engineered E. coli strain was developed to produce torulene via a novel biosynthetic pathway involving an evolved lycopene cyclase (crtY2) [1]. This engineered pathway efficiently converts lycopene into torulene under aerobic conditions, with production enhanced 3.1-3.3 fold by overexpression of isoprenoid pathway genes (dxs, dxr, idi, ispA) [1]. Optimal production was achieved at 28°C in glycerol-containing media, which contrasts with the standard 37°C growth condition for E. coli [1].

Metabolic Engineering Bioproduction E. coli

Distinct HPLC Fingerprint for Analytical Identification

Torulene can be definitively distinguished from other carotenoids via its unique chromatographic and spectral properties. In a validated HPLC-DAD-APCI-MS method, torulene was identified with a retention time of 59.3 min on a C30 column and characteristic UV-Vis absorption maxima at 378, 463, 488, and 520 nm [1]. This profile is distinct from β-carotene (35.0 min; 425, 453, 477 nm) and γ-carotene (46.3 min; 436, 463, 492 nm) [1].

HPLC Analysis Quality Control Isomer Separation

Torulene Research & Industrial Applications


Prostate Cancer Xenograft: Tumor Suppression vs. Lycopene

For researchers investigating prostate cancer therapeutics, torulene offers a quantifiably superior in vivo efficacy profile compared to the structurally similar lycopene. In a PC-3 xenograft mouse model, torulene reduced mean tumor volume by 28% more than an equivalent dose of lycopene [1]. This direct comparison makes torulene the preferred carotenoid for studies exploring mitochondrial-mediated apoptosis and androgen receptor down-regulation in both hormone-sensitive and -insensitive prostate cancer models [1][2].

Lipid Peroxidation Antioxidant Formulation vs. β-Carotene

Formulators developing antioxidants for food, cosmetic, or pharmaceutical applications should consider torulene for its demonstrated superiority over β-carotene in both ABTS radical scavenging and lipid peroxidation inhibition assays [3]. The biological validation in yeast systems, where metabolic resources are preferentially shifted to torulene production under oxidative stress (30% to 58% proportion increase), provides strong evidence of its enhanced protective capacity in complex lipid environments [3].

Scalable Torulene Bioproduction in E. coli

Industrial biotechnologists seeking a scalable, fermentation-based source of torulene can leverage the engineered E. coli pathway that converts lycopene to torulene via an evolved crtY2 cyclase [4]. The production yield can be enhanced 3.1-3.3 fold through combinatorial overexpression of isoprenoid pathway genes (dxs, dxr, idi, ispA) [4]. Optimal conditions (28°C, glycerol-based media, high dissolved oxygen) are well-defined, enabling process development for larger-scale manufacturing [4].

HPLC Identification and Purity Assessment for QC

Quality control laboratories require reliable analytical methods to verify the identity and purity of torulene. The established HPLC-DAD-APCI-MS method provides unambiguous identification based on a retention time of 59.3 min and a characteristic UV-Vis spectrum (λmax 378, 463, 488, 520 nm), which clearly distinguishes torulene from common carotenoids like β-carotene (35.0 min) and γ-carotene (46.3 min) [5]. This method is essential for ensuring the integrity of torulene used in research, formulation, or commercial applications.

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